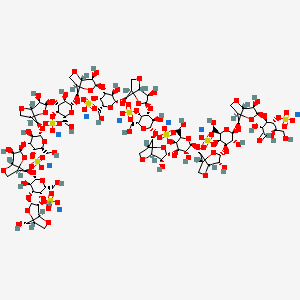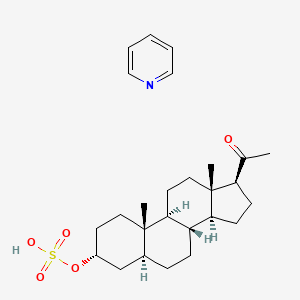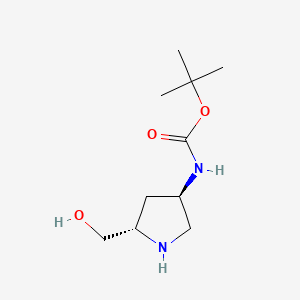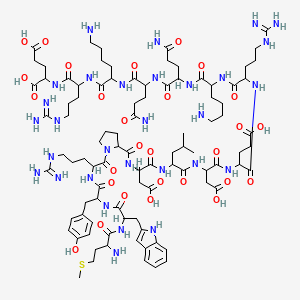
Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt is a complex oligosaccharide derived from kappa-carrageenan It is characterized by its high degree of sulfation, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt involves the sulfation of kappa-carrageenan. The process typically includes the following steps:
Extraction of kappa-carrageenan: Kappa-carrageenan is extracted from red seaweeds.
Hydrolysis: The extracted kappa-carrageenan is hydrolyzed to produce smaller oligosaccharides.
Sulfation: The oligosaccharides are then subjected to sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable solvent like pyridine or dimethylformamide (DMF).
Purification: The sulfated product is purified using techniques such as dialysis and lyophilization to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures.
化学反应分析
Types of Reactions
Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like periodic acid, leading to the cleavage of glycosidic bonds.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, which reduce the sulfate groups to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Cleaved oligosaccharides with aldehyde or carboxyl groups.
Reduction: Oligosaccharides with hydroxyl groups replacing sulfate groups.
Substitution: Oligosaccharides with substituted functional groups.
科学研究应用
Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sulfated polysaccharides and their interactions with other molecules.
Biology: Investigated for its role in cell signaling and interactions with proteins, particularly in the context of cell adhesion and migration.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticoagulant activities.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
作用机制
The mechanism of action of Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt involves its interaction with specific molecular targets, primarily proteins. The high degree of sulfation allows it to bind strongly to positively charged regions on proteins, influencing their structure and function. This binding can modulate various biological pathways, including those involved in coagulation and immune response.
相似化合物的比较
Similar Compounds
Neocarrahexaose-41,3,5-tri-O-sulfate sodium salt: A related compound with fewer sulfate groups, resulting in different chemical and biological properties.
Sodium dodecyl sulfate: A simpler sulfated compound commonly used as a surfactant in laboratory and industrial applications.
Uniqueness
Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt is unique due to its high degree of sulfation and complex oligosaccharide structure. This combination imparts distinct properties that are not observed in less sulfated or simpler compounds, making it valuable for specialized research applications.
属性
IUPAC Name |
octasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-6-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2R,3R,4R,5R)-2,5,6-trihydroxy-1-oxo-4-sulfonatooxyhexan-3-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H146O97S8.8Na/c97-1-18(106)51(52(19(107)2-98)186-194(124,125)126)171-83-37(110)68-53(28(164-83)11-149-68)172-91-45(118)76(61(21(4-100)157-91)188-196(130,131)132)180-85-39(112)70-55(30(166-85)13-151-70)174-93-47(120)78(63(23(6-102)159-93)190-198(136,137)138)182-87-41(114)72-57(32(168-87)15-153-72)176-95-49(122)80(65(25(8-104)161-95)192-200(142,143)144)184-89-43(116)74-59(34(170-89)17-155-74)178-96-50(123)81(66(26(9-105)162-96)193-201(145,146)147)185-88-42(115)73-58(33(169-88)16-154-73)177-94-48(121)79(64(24(7-103)160-94)191-199(139,140)141)183-86-40(113)71-56(31(167-86)14-152-71)175-92-46(119)77(62(22(5-101)158-92)189-197(133,134)135)181-84-38(111)69-54(29(165-84)12-150-69)173-90-44(117)75(60(20(3-99)156-90)187-195(127,128)129)179-82-36(109)67-35(108)27(163-82)10-148-67;;;;;;;;/h1,18-96,98-123H,2-17H2,(H,124,125,126)(H,127,128,129)(H,130,131,132)(H,133,134,135)(H,136,137,138)(H,139,140,141)(H,142,143,144)(H,145,146,147);;;;;;;;/q;8*+1/p-8/t18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90-,91-,92-,93-,94-,95-,96-;;;;;;;;/m0......../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYXSPYSIRUMQU-KQOQITQLSA-F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC(C(C=O)O)C(C(CO)O)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H138Na8O97S8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3284.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)



![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B1146004.png)

![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)

